![molecular formula C17H28ClNO2 B14623975 3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride CAS No. 58989-32-5](/img/structure/B14623975.png)
3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a dimethylamino group, an ethoxycyclohexyl group, and a phenol moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride typically involves multiple steps:
Formation of the Ethoxycyclohexyl Group: This can be achieved through the alkylation of cyclohexanol with ethyl bromide under basic conditions.
Introduction of the Dimethylamino Group: This step involves the reaction of the ethoxycyclohexyl derivative with dimethylamine in the presence of a suitable catalyst.
Attachment to the Phenol Moiety: The final step involves the coupling of the dimethylamino-(2-ethoxycyclohexyl)methyl group with phenol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses. For example, it may inhibit certain enzymes, leading to reduced production of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)phenol: Lacks the ethoxycyclohexyl group, making it less complex.
2-Ethoxyphenol: Lacks the dimethylamino group, resulting in different chemical properties.
N,N-Dimethyl-m-aminophenol: Similar structure but without the ethoxycyclohexyl group.
Uniqueness
3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
58989-32-5 |
|---|---|
Molekularformel |
C17H28ClNO2 |
Molekulargewicht |
313.9 g/mol |
IUPAC-Name |
3-[dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-4-20-16-11-6-5-10-15(16)17(18(2)3)13-8-7-9-14(19)12-13;/h7-9,12,15-17,19H,4-6,10-11H2,1-3H3;1H |
InChI-Schlüssel |
HNEBWODFGKMEPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCCCC1C(C2=CC(=CC=C2)O)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


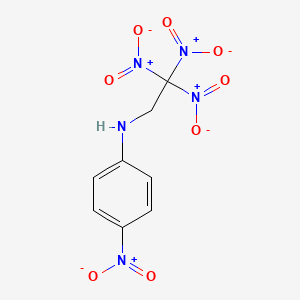


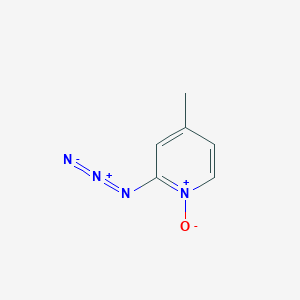
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)

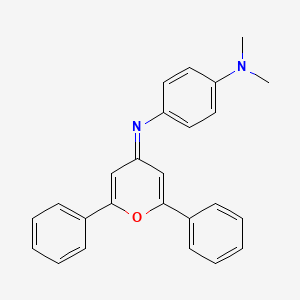

![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)

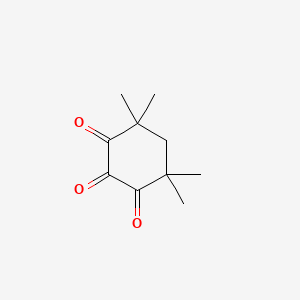

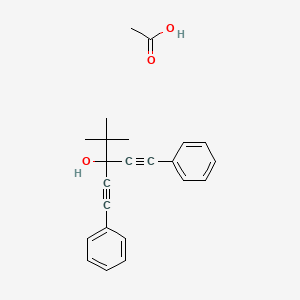
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
